molecular formula C12H29NO4S B1204624 Ammonium dodecyl sulfate CAS No. 2235-54-3

Ammonium dodecyl sulfate

Cat. No.: B1204624
CAS No.: 2235-54-3
M. Wt: 283.43 g/mol
InChI Key: BTBJBAZGXNKLQC-UHFFFAOYSA-N
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Description

Ammonium dodecyl sulfate, also known as ammonium lauryl sulfate, is an anionic surfactant with the chemical formula CH₃(CH₂)₁₀CH₂OSO₃NH₄. It consists of a nonpolar hydrocarbon chain and a polar sulfate end group, which gives it surfactant properties. This compound is commonly used in personal care products like shampoos and body washes due to its ability to create foam and dissolve both polar and non-polar materials .

Scientific Research Applications

Ammonium dodecyl sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Ammonium dodecyl sulfate (ADS), also known as ammonium lauryl sulfate, primarily targets surfaces and interfaces due to its surfactant properties . The anion consists of a nonpolar hydrocarbon chain and a polar sulfate end group . This combination of nonpolar and polar groups allows ADS to interact with both polar and non-polar materials .

Mode of Action

ADS operates by reducing the surface tension of solutions, which enhances its ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .

Biochemical Pathways

In the context of copper (Cu) chemical mechanical polishing (CMP) of integrated circuit Cu wiring, ADS acts as an inhibitor in the slurry . It is absorbed on the Cu surface via electrostatic interactions, forming a thin porous film with small openings . Then, chemisorbed molecules effectively fill up the small openings, forming a compact passivating film to protect the Cu surface .

Pharmacokinetics

The pharmacokinetics of quaternary ammonium compounds like ADS are complex and depend on various factors . .

Result of Action

The overall effect of ADS’s action is a reduction in the surface tension of the solution, which enhances its ability to penetrate various surfaces . In the context of Cu CMP, the use of ADS leads to a reduction in step height from the initial 3800 Å to 654 Å .

Action Environment

The action of ADS can be influenced by environmental factors. For instance, in the context of Cu CMP, a significant kinetics enhancement is observed when ammonium sulfate is present in aerosols . Additionally, ADS should be stored in a cool, ventilated, and dry place, avoiding sunlight and rain .

Biochemical Analysis

Biochemical Properties

Ammonium dodecyl sulfate plays a significant role in biochemical reactions, particularly in the solubilization of proteins and lipids. It interacts with enzymes, proteins, and other biomolecules by disrupting their native structures. This disruption is primarily due to the compound’s ability to form micelles, which encapsulate hydrophobic regions of proteins, leading to their denaturation . For instance, in SDS-PAGE, this compound binds non-covalently to proteins, causing them to unfold and acquire a negative charge proportional to their length .

Cellular Effects

This compound affects various types of cells and cellular processes. It can disrupt cell membranes, leading to cell lysis and the release of intracellular contents . This surfactant also influences cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of cellular membranes and affecting the function of membrane-bound proteins . In some cases, exposure to this compound can lead to cellular stress and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the hydrophobic regions of proteins and disrupting their tertiary and quaternary structures . This binding leads to protein denaturation and the formation of negatively charged protein-surfactant complexes. Additionally, this compound can inhibit or activate enzymes by altering their conformation and accessibility to substrates . Changes in gene expression may also occur as a result of the compound’s impact on cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure to air and light . Over time, this compound may degrade, leading to a reduction in its surfactant properties. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in membrane permeability and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may cause mild irritation to the skin and eyes . At higher doses, it can lead to more severe toxic effects, including damage to internal organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes such as lipases and esterases, which are responsible for the breakdown of lipids. The compound can also affect metabolic flux by altering the availability of substrates and cofactors required for enzymatic reactions . Changes in metabolite levels, such as an increase in fatty acids, have been observed in the presence of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s amphiphilic nature allows it to associate with both hydrophobic and hydrophilic molecules, facilitating its movement across cellular membranes. This property also contributes to its accumulation in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus .

Subcellular Localization

This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and lysosomes . Its activity and function can be influenced by its localization, as the compound may interact with different sets of proteins and lipids in each compartment. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with ammonia. The reaction can be represented as follows:

CH3(CH2)10CH2OH+SO3CH3(CH2)10CH2OSO3H\text{CH}_3(\text{CH}_2)_{10}\text{CH}_2\text{OH} + \text{SO}_3 \rightarrow \text{CH}_3(\text{CH}_2)_{10}\text{CH}_2\text{OSO}_3\text{H} CH3​(CH2​)10​CH2​OH+SO3​→CH3​(CH2​)10​CH2​OSO3​H

CH3(CH2)10CH2OSO3H+NH3CH3(CH2)10CH2OSO3NH4\text{CH}_3(\text{CH}_2)_{10}\text{CH}_2\text{OSO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_{10}\text{CH}_2\text{OSO}_3\text{NH}_4 CH3​(CH2​)10​CH2​OSO3​H+NH3​→CH3​(CH2​)10​CH2​OSO3​NH4​

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient and consistent production. The dodecyl alcohol and sulfur trioxide react in the reactor, and the resulting product is neutralized with ammonia water to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Ammonium dodecyl sulfate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of oxygenated products.

    Substitution: The sulfate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals (OH) are commonly used for oxidation reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Similar in structure but uses sodium instead of ammonium. It is also a widely used surfactant in laboratory and industrial applications.

    Potassium dodecyl sulfate: Similar to ammonium dodecyl sulfate but uses potassium as the counterion.

    Lithium dodecyl sulfate: Uses lithium as the counterion and has similar surfactant properties

Uniqueness: this compound is unique due to its specific counterion (ammonium), which can influence its solubility and interaction with other compounds. It is often preferred in formulations where the presence of sodium or potassium ions might be undesirable .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ammonium dodecyl sulfate can be achieved through the reaction of dodecyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide.", "Starting Materials": [ "Dodecyl alcohol", "Sulfuric acid", "Ammonium hydroxide" ], "Reaction": [ "Add dodecyl alcohol to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Heat the mixture to 60-70°C and stir for 2-3 hours", "Allow the mixture to cool to room temperature", "Slowly add ammonium hydroxide to the reaction vessel while stirring until the pH reaches 7-8", "Filter the resulting solution to remove any impurities", "Concentrate the solution under reduced pressure to obtain Ammonium dodecyl sulfate as a white solid" ] }

CAS No.

2235-54-3

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

IUPAC Name

azane;dodecyl hydrogen sulfate

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.N

Color/Form

Clear liquid

density

1.03 at 68 °F (USCG, 1999)

2235-54-3

physical_description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999)
Liquid

Pictograms

Corrosive; Irritant

Related CAS

151-41-7 (Parent)

Synonyms

ammonium dodecyl sulfate
ammonium lauryl sulfate
dodecyl sulfate
dodecyl sulfate, ammonium salt
dodecyl sulfate, barium salt
dodecyl sulfate, cadmium salt
dodecyl sulfate, calcium salt
dodecyl sulfate, cesium salt
dodecyl sulfate, cobalt (+2) salt
dodecyl sulfate, copper (+2) salt
dodecyl sulfate, lead (+2) salt
dodecyl sulfate, lithium salt
dodecyl sulfate, magnesium salt
dodecyl sulfate, magnesium, sodium salt (4:1:2)
dodecyl sulfate, manganese (+2) salt
dodecyl sulfate, manganese salt
dodecyl sulfate, nickel (+2) salt
dodecyl sulfate, potassium salt
dodecyl sulfate, rubidium salt
dodecyl sulfate, silver (+1) salt
dodecyl sulfate, strontium salt
dodecyl sulfate, thallium (+1) salt
dodecyl sulfate, zinc salt (2:1)
lauryl sulfate
laurylsulfate
lithium dodecyl sulfate
lithium lauryl sulfate
magnesium dodecyl sulfate
magnesium lauryl sulfate
potassium dodecyl sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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